5-Formyl-2-methoxybenzenesulfonamide

描述

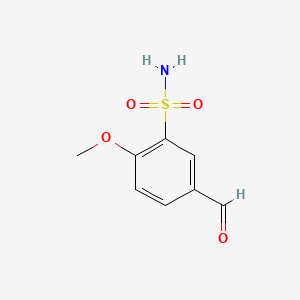

Structure

3D Structure

属性

IUPAC Name |

5-formyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZZXVQYTQPBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105764-07-6 |

Source

|

| Record name | 5-Formyl-2-methoxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105764076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FORMYL-2-METHOXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV74VN49KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 5-Formyl-2-methoxybenzenesulfonamide (CAS No. 105764-07-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-2-methoxybenzenesulfonamide is a chemical compound primarily recognized as a process impurity of Tamsulosin, an alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][][3] Designated as "Tamsulosin EP Impurity E," this compound is crucial for analytical method development, quality control, and impurity profiling in the manufacturing of Tamsulosin.[4][5] Its presence and control are important for ensuring the safety and efficacy of the final drug product.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 105764-07-6 | [1][] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Appearance | White to pale-yellow solid | [6] |

| Melting Point | >155°C (decomposes) | [1][] |

| Boiling Point | 458.5±55.0 °C (Predicted) | [1] |

| SMILES | COc1ccc(C=O)cc1S(=O)(=O)N | [3] |

| InChI | InChI=1S/C8H9NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | [3] |

Synthesis and Formulation

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its formation as a Tamsulosin impurity suggests it arises as a byproduct or intermediate in the Tamsulosin synthesis pathway. Patent literature outlines general synthetic routes for Tamsulosin and related sulfonamides, from which a plausible synthesis for this compound can be derived.[7][8]

A representative synthetic approach could involve the formylation of 2-methoxybenzenesulfonamide. The diagram below illustrates a potential logical workflow for its preparation, though specific reagents and conditions would require laboratory optimization.

Caption: A logical workflow for the synthesis of this compound.

Role as a Pharmaceutical Impurity

The primary relevance of this compound is its status as an impurity in the active pharmaceutical ingredient (API) Tamsulosin.[3][9] Regulatory bodies require strict control over impurities in pharmaceutical products. Therefore, the synthesis and isolation of this compound are necessary to develop analytical standards for its detection and quantification in Tamsulosin batches.[4]

The relationship between this compound and Tamsulosin is depicted in the following diagram, illustrating its position as an impurity relative to the final drug product.

Caption: Relationship of this compound to Tamsulosin API.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or the involvement of this compound in any signaling pathways. Its significance is primarily in the context of pharmaceutical analysis and quality control rather than as a biologically active agent itself. Research on the biological effects of Tamsulosin impurities is generally focused on ensuring they do not contribute to adverse effects of the drug product.

Analytical Methodologies

As a known impurity, this compound is used as a reference standard in the development and validation of analytical methods to assess the purity of Tamsulosin.[4][5] High-performance liquid chromatography (HPLC) is a common technique employed for the separation and quantification of Tamsulosin and its related substances, including Impurity E.[10] The development of such methods is a critical component of the overall drug development and manufacturing process.[11][12][13]

A typical workflow for the analytical method development and validation for impurity profiling is outlined below.

Caption: Workflow for analytical method development using this compound.

Conclusion

This compound is a critical compound for the pharmaceutical industry, particularly in the context of Tamsulosin manufacturing. While it is not known to have direct therapeutic applications, its role as a process impurity underscores the importance of robust analytical chemistry in ensuring the quality and safety of medicines. Further research into the synthesis and characterization of such impurities is essential for advancing drug development and manufacturing processes.

References

- 1. CN111170900A - Preparation method of tamsulosin impurity with high optical purity - Google Patents [patents.google.com]

- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]

- 4. Tamsulosin EP Impurity E | 105764-07-6 | SynZeal [synzeal.com]

- 5. veeprho.com [veeprho.com]

- 6. veeprho.com [veeprho.com]

- 7. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 8. WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 9. daicelpharmastandards.com [daicelpharmastandards.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. veranova.com [veranova.com]

- 12. Analytical Method Development - Alcami [alcami.com]

- 13. Method Development | Coriolis Pharma [coriolis-pharma.com]

Technical Guide: Physicochemical Properties of 5-Formyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzenesulfonamide is a chemical compound of interest primarily due to its identification as an impurity in the synthesis of Tamsulosin.[1] Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy.[2] Understanding the physicochemical properties of impurities like this compound is critical for drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with generalized experimental protocols for their determination.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 105764-07-6 | [3][4][5][6] |

| Molecular Formula | C₈H₉NO₄S | [3][5][6] |

| Molecular Weight | 215.23 g/mol | [3][5][6] |

| Melting Point | >155°C (decomposition) | [3] |

| Boiling Point (Predicted) | 458.5 ± 55.0 °C | [3][7] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [7] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |

| pKa (Predicted) | 9.72 ± 0.60 | [8] |

| logP (Predicted) | 1.936 | [8] |

| Physical Form | White to pale-yellow solid |

Relationship to Tamsulosin

This compound is recognized as impurity E of Tamsulosin as per the European Pharmacopoeia (EP).[1][5][6] Its presence in the final drug product must be monitored and controlled to ensure patient safety and therapeutic efficacy. The structural relationship between the two molecules is a key aspect of its significance in pharmaceutical analysis.

Experimental Protocols

General Experimental Workflow

The characterization of a chemical compound like this compound typically follows a structured workflow to determine its identity, purity, and key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a good indicator of its purity. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator set at a constant temperature

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer at a specific pH, DMSO, methanol) in a vial.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in units such as mg/mL or mol/L.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.

Apparatus:

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

Analytical column (e.g., C18 reverse-phase)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-grade solvents

Procedure:

-

Method Development: Develop a suitable HPLC method. This involves selecting an appropriate column, mobile phase composition (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and detector wavelength. The goal is to achieve good separation between the main peak of this compound and any potential impurity peaks.

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity at a precise concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase or a suitable solvent to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Record the chromatograms. The purity of the sample is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method). For more accurate quantification, the concentration of the main compound can be determined from the calibration curve.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While specific experimental protocols for this compound are not widely published, the generalized methods described herein provide a solid foundation for its analysis. For researchers and professionals in drug development, a thorough understanding and characterization of such impurities are paramount for ensuring the quality and safety of pharmaceutical products.

References

- 1. theclinivex.com [theclinivex.com]

- 2. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jchps.com [jchps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to 5-Formyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzenesulfonamide is a key organic compound often encountered in the pharmaceutical industry. Its primary significance lies in its role as a process impurity in the synthesis of Tamsulosin, a widely prescribed α1-adrenoceptor antagonist for the treatment of benign prostatic hypertrophy.[1][2][3] The presence and quantity of this impurity, designated as Tamsulosin EP Impurity E, are critical quality attributes that require careful monitoring and control during drug manufacturing.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, weight, and a plausible synthetic pathway for this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a formyl group (-CHO), a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2).

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C8H9NO4S | [1][2] |

| Molecular Weight | 215.23 g/mol | [1] |

| CAS Number | 105764-07-6 | [1] |

| Melting Point | >155 °C (decomposition) | [1] |

| Predicted Boiling Point | 458.5 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | |

| Synonyms | Tamsulosin EP Impurity E | [1][2][3] |

Experimental Protocols: Synthesis of this compound

The following section details a plausible experimental protocol for the synthesis of this compound. This procedure is adapted from established formylation methods for structurally related compounds, specifically the synthesis of methyl 5-formyl-2-methoxybenzoate.[4] The core of this synthesis is the Duff reaction, which involves the formylation of an activated aromatic ring using hexamine (urotropine).

Objective:

To synthesize this compound via the formylation of 2-methoxybenzenesulfonamide.

Materials:

-

2-methoxybenzenesulfonamide

-

Methanesulfonic acid

-

Urotropine (Hexamine)

-

Sodium hydroxide solution

-

Water

-

Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer and a condenser, dissolve 2-methoxybenzenesulfonamide in methanesulfonic acid.

-

Cooling: Cool the resulting solution to a temperature between 0-10 °C using an ice bath.

-

Addition of Formylating Agent: While maintaining the temperature, slowly add urotropine to the reaction mixture.

-

Reaction: After the addition is complete, heat the reaction mixture to approximately 80-90 °C. Allow the reaction to proceed for 16-20 hours.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction flask to quench the reaction. Adjust the pH of the solution to 6-7 using a sodium hydroxide solution.

-

Isolation and Purification: The product will precipitate out of the solution upon neutralization. Isolate the solid product by filtration. Wash the filter cake with water to remove any remaining impurities.

-

Drying: Dry the purified product to obtain this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.

Caption: A logical workflow diagram for the synthesis of this compound.

Relationship of this compound to Tamsulosin Synthesis

This diagram illustrates the position of this compound as a potential impurity originating from a side-reaction or an unreacted starting material in the broader synthesis pathway of Tamsulosin.

Caption: Relationship of this compound as an impurity in Tamsulosin synthesis.

References

- 1. CN111170900A - Preparation method of tamsulosin impurity with high optical purity - Google Patents [patents.google.com]

- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]

- 3. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Formyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 5-Formyl-2-methoxybenzenesulfonamide, a key impurity of the alpha-1 adrenoceptor antagonist, Tamsulosin.[1][2][3] The document details two plausible synthetic pathways, supported by experimental protocols, quantitative data, and process visualizations to aid in research and development.

Route 1: Formylation of a Methoxybenzoate Precursor followed by Conversion to the Sulfonamide

This synthetic approach commences with the formylation of a 2-methoxybenzoate derivative, followed by a series of transformations to introduce the sulfonamide functionality. This route is well-documented in patent literature for the initial formylation step and relies on established chemical transformations for the subsequent conversions.

Step 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate

The initial step involves the formylation of methyl 2-methoxybenzoate. A common method for this transformation is a modification of the Duff reaction, utilizing hexamethylenetetramine (urotropine) in the presence of a strong acid.[4]

Experimental Protocol:

Methyl 2-methoxybenzoate (100 kg) and methanesulfonic acid (300 L) are cooled to a temperature of 0-10 °C. To this cooled mixture, urotropine (252 kg) is added. The reaction mixture is then heated to 90 °C and maintained for 16 hours. After the reaction is complete, the mixture is cooled to room temperature. Water (500 L) is added to the reaction vessel, and the pH is adjusted to 6-7 using a sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield methyl 5-formyl-2-methoxybenzoate.[4]

An alternative procedure using trifluoroacetic acid has also been reported. 16.6 g of methyl o-anisate is dissolved in 100 ml of trifluoroacetic acid, and 14.0 g of hexamethylenetetramine is added with ice-cooling. The mixture is then refluxed for 2 hours.[5]

Quantitative Data:

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic Acid | 90 °C, 16 h | 94% | [4] |

| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic Acid | 80 °C, 16 h | 85.1% | [4] |

| Methyl o-anisate | Hexamethylenetetramine, Trifluoroacetic Acid | Reflux, 2 h | Not specified | [5] |

Step 2: Hydrolysis of Methyl 5-formyl-2-methoxybenzoate to 5-Formyl-2-methoxybenzoic acid

The methyl ester of the formylated intermediate is hydrolyzed to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic or acidic conditions.

Conceptual Experimental Protocol:

Methyl 5-formyl-2-methoxybenzoate would be dissolved in a suitable solvent such as a mixture of methanol and water. An excess of a base, for instance, sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the reaction is complete, which can be monitored by techniques like thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the methanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product, 5-Formyl-2-methoxybenzoic acid, is then collected by filtration, washed with cold water, and dried.

Step 3: Chlorosulfonation of 5-Formyl-2-methoxybenzoic acid

The resulting carboxylic acid is then subjected to chlorosulfonation to introduce the sulfonyl chloride group. This is a crucial step in forming the sulfonamide.

Conceptual Experimental Protocol:

5-Formyl-2-methoxybenzoic acid would be added portion-wise to an excess of chlorosulfonic acid at a low temperature, typically 0-5 °C, with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The completion of the reaction can be monitored by quenching a small aliquot in water and analyzing the resulting solid. Once the reaction is complete, the mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid. The precipitated 5-(chlorosulfonyl)-2-methoxybenzoic acid is then collected by filtration, washed with ice-cold water, and dried under vacuum.

Step 4: Amination of 5-(chlorosulfonyl)-2-methoxybenzoic acid to this compound

The final step in this route is the amination of the sulfonyl chloride with an ammonia source to yield the desired sulfonamide.

Conceptual Experimental Protocol:

The 5-(chlorosulfonyl)-2-methoxybenzoic acid is dissolved in a suitable inert solvent, such as acetonitrile or dioxane. The solution is then treated with an excess of aqueous ammonia at room temperature. The reaction is typically stirred for several hours until completion. The product, this compound, can then be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.

Synthesis Pathway for Route 1

Caption: Synthetic pathway for this compound via a benzoate intermediate.

Route 2: Direct Formylation of 2-Methoxybenzenesulfonamide

An alternative and more direct approach involves the formylation of 2-methoxybenzenesulfonamide. This route, if successful, would be more atom-economical. Formylation of electron-rich aromatic compounds can be achieved through methods such as the Duff reaction or the Vilsmeier-Haack reaction.[6][7][8]

Step 1: Synthesis of 2-Methoxybenzenesulfonamide

The starting material for this route, 2-methoxybenzenesulfonamide, can be prepared from 2-methoxybenzoic acid.

Conceptual Experimental Protocol:

2-Methoxybenzoic acid can be converted to its sulfonyl chloride derivative by reaction with chlorosulfonic acid. The resulting 2-methoxybenzenesulfonyl chloride is then reacted with ammonia to yield 2-methoxybenzenesulfonamide.

Step 2: Formylation of 2-Methoxybenzenesulfonamide

The key step in this route is the direct introduction of a formyl group onto the aromatic ring of 2-methoxybenzenesulfonamide. The methoxy group is an ortho-, para-director, and the sulfonamide group is a meta-director. The formylation is expected to occur at the position para to the activating methoxy group.

Conceptual Experimental Protocol (Duff Reaction):

2-Methoxybenzenesulfonamide would be reacted with hexamethylenetetramine in an acidic medium, such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid.[6] The reaction mixture would be heated to promote the formylation. After the reaction, an aqueous workup followed by purification would be necessary to isolate the this compound. The Duff reaction is known for often providing low to moderate yields.[6][9]

Conceptual Experimental Protocol (Vilsmeier-Haack Reaction):

The Vilsmeier reagent, prepared from a formamide derivative (e.g., N,N-dimethylformamide) and a chlorinating agent (e.g., phosphorus oxychloride), would be reacted with 2-methoxybenzenesulfonamide.[7][8] The reaction is typically carried out in an inert solvent. An aqueous workup is then required to hydrolyze the intermediate iminium salt to the final aldehyde product. The Vilsmeier-Haack reaction is generally milder and can provide higher yields than the Duff reaction for suitable substrates.[10]

Synthesis Pathway for Route 2

Caption: Direct formylation approach to synthesize this compound.

Conclusion

This technical guide outlines two primary synthetic routes to this compound. Route 1, involving the formylation of a benzoate precursor followed by functional group transformations, appears to be the more established method with documented experimental procedures for the initial key step. Route 2, the direct formylation of 2-methoxybenzenesulfonamide, offers a more concise pathway but requires further investigation to establish specific and efficient reaction protocols. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the process optimization capabilities of the research or development team. Further experimental validation is recommended for the conceptual protocols presented herein.

References

- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]

- 2. 5-Formyl-2-methoxy-benzenesulfonamide | LGC Standards [lgcstandards.com]

- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]

- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [drugfuture.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 10. jk-sci.com [jk-sci.com]

5-Formyl-2-methoxybenzenesulfonamide: An In-depth Technical Guide to a Key Tamsulosin Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Formyl-2-methoxybenzenesulfonamide, a known impurity of the alpha-blocker Tamsulosin, designated as Tamsulosin EP Impurity E. The document delves into the identification, formation pathways, and analytical quantification of this impurity. Detailed experimental protocols for the analysis of Tamsulosin and its related substances are provided, alongside a summary of acceptance criteria as stipulated by pharmacopeias. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Tamsulosin.

Introduction

Tamsulosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound has been identified as a process-related impurity and a potential degradation product of Tamsulosin.[1] Its presence in the final drug product must be carefully monitored and controlled within acceptable limits. This guide outlines the current understanding of this impurity, from its chemical properties to its analytical determination.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tamsulosin EP Impurity E |

| CAS Number | 105764-07-6 |

| Molecular Formula | C8H9NO4S |

| Molecular Weight | 215.23 g/mol |

| Appearance | White to off-white solid |

Formation and Synthesis

The precise formation pathway of this compound as an impurity in the synthesis of Tamsulosin is not extensively detailed in publicly available literature. However, it is understood to be a process-related impurity, potentially arising from starting materials or intermediates. Forced degradation studies of Tamsulosin have shown that it can also be formed under oxidative and photolytic stress conditions.[2][3]

A plausible synthetic route to this compound can be inferred from the preparation of its precursor, methyl 5-formyl-2-methoxybenzoate.[4] The synthesis would likely involve the formylation of 2-methoxybenzenesulfonamide.

Caption: Plausible synthetic pathway for this compound.

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound in Tamsulosin is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[5][6][7]

Experimental Protocol: HPLC Method for Tamsulosin and its Impurities

This protocol is a representative example based on published methods for the analysis of Tamsulosin and its related substances.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile, methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or 280 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

4.1.2. Preparation of Solutions

-

Standard Solution: A standard solution of Tamsulosin Hydrochloride and a certified reference standard of this compound are prepared in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Sample Solution: The Tamsulosin drug substance or a crushed tablet is accurately weighed and dissolved in the diluent to achieve a known concentration.

4.1.3. System Suitability

The system suitability is assessed by injecting the standard solution. Parameters such as theoretical plates, tailing factor, and resolution between Tamsulosin and the impurity peaks are evaluated to ensure the performance of the chromatographic system.

4.1.4. Data Analysis

The amount of this compound in the sample is calculated by comparing its peak area to the peak area of the certified reference standard.

Caption: General workflow for the HPLC analysis of Tamsulosin impurities.

Acceptance Criteria and Specification Limits

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in drug substances and products. For Tamsulosin Hydrochloride, the general limits for impurities are as follows:

| Pharmacopeia | Impurity | Limit |

| USP | Any individual unspecified impurity | Not More Than (NMT) 0.10% |

| Total impurities | NMT 0.2% |

It is important to note that specific limits for identified impurities like this compound may be established based on toxicological data and qualification studies.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. Tamsulosin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][3] These studies indicate that Tamsulosin is susceptible to degradation under oxidative and photolytic conditions, which can lead to the formation of this compound.

Caption: Logical relationship of forced degradation studies on Tamsulosin.

Conclusion

This compound is a critical quality attribute to monitor in the manufacturing of Tamsulosin. A thorough understanding of its formation, coupled with robust and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of Tamsulosin drug products. This technical guide provides a foundational understanding for professionals in the pharmaceutical industry to effectively manage and control this impurity. Further research into the specific mechanisms of its formation during synthesis and degradation will contribute to the development of improved manufacturing processes and more stable formulations.

References

- 1. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 2. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 5. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]

- 6. [PDF] IMPURITY METHOD DEVELOPMENT AND VALIDATION OF TAMSULOSIN HYDROCHLORIDE BY USING RP-HPLC | Semantic Scholar [semanticscholar.org]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to the Identification of 5-Formyl-2-methoxybenzenesulfonamide (Tamsulosin Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin, a selective alpha-1A adrenoceptor antagonist, is a widely prescribed medication for the treatment of benign prostatic hyperplasia. As with any pharmaceutical compound, the identification and control of impurities are critical to ensure its safety and efficacy. One such impurity is 5-Formyl-2-methoxybenzenesulfonamide, designated as Tamsulosin Impurity E. This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of this specific impurity, catering to the needs of researchers, scientists, and drug development professionals.

Chemical Profile of Tamsulosin Impurity E

| Identifier | Value |

| Systematic Name | This compound |

| Synonym | Tamsulosin Impurity E |

| CAS Number | 105764-07-6 |

| Molecular Formula | C₈H₉NO₄S[1] |

| Molecular Weight | 215.23 g/mol [1] |

Analytical Identification and Characterization

The identification and quantification of this compound are primarily achieved through modern chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard for separating Tamsulosin from its impurities. While specific retention times can vary based on the exact method parameters, the following provides a representative experimental protocol.

Experimental Protocol: RP-HPLC for Tamsulosin and Impurities

This protocol is a composite of established methods for the analysis of Tamsulosin and its related substances.[2][3][4]

-

Chromatographic System: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][4]

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3][4][5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Detection is often performed at 225 nm or 280 nm.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Data Presentation: Representative HPLC Parameters

| Parameter | Value | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | [2][4] |

| Mobile Phase | Acetonitrile and Phosphate Buffer | [2][3] |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 225 nm or 280 nm | [4] |

| Injection Volume | 20 µL | [4] |

Note: The retention time for this compound under these specific conditions is not consistently reported in publicly available literature and would need to be determined experimentally using a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the definitive identification of impurities. It provides molecular weight information and fragmentation patterns that are unique to the chemical structure.

Experimental Protocol: LC-MS/MS for Impurity Identification

-

LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this type of analysis.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

-

Data Acquisition: Full scan mode to determine the parent ion mass and product ion scan mode (MS/MS) to obtain fragmentation patterns.

Data Presentation: Expected Mass Spectrometric Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 |

| Expected [M+H]⁺ Ion | m/z 216.03 |

The fragmentation pattern would need to be determined experimentally. Key fragments would likely arise from the loss of the formyl group, the methoxy group, and cleavage of the sulfonamide bond.

Formation of this compound

Tamsulosin Impurity E can potentially be formed through two main pathways: as a process-related impurity during the synthesis of Tamsulosin, or as a degradation product of the active pharmaceutical ingredient.

Potential Synthetic Pathway

This compound can be a starting material or an intermediate in certain synthetic routes leading to Tamsulosin or related compounds. If it is used as a precursor and the reaction is incomplete, it may be carried over as an impurity in the final product.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Tamsulosin has been shown to degrade under various stress conditions, including oxidative, hydrolytic, and photolytic stress. The formation of this compound as a degradation product would likely involve the oxidation of a related precursor impurity or a side chain of the Tamsulosin molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Tamsulosin Impurity E.

Conclusion

The accurate identification and control of this compound (Tamsulosin Impurity E) are paramount for ensuring the quality and safety of Tamsulosin drug products. This technical guide has outlined the primary analytical techniques, including HPLC and LC-MS/MS, that are instrumental in the characterization of this impurity. The provided experimental protocols and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of the potential formation pathways, through either synthesis or degradation, is crucial for the implementation of effective control strategies throughout the drug development and manufacturing processes.

References

- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 5-Formyl-2-methoxybenzenesulfonamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Formyl-2-methoxybenzenesulfonamide is a known impurity of Tamsulosin, a pharmaceutical agent used in the treatment of benign prostatic hypertrophy.[1][2] The identification, characterization, and quantification of such impurities are critical for ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, detailed experimental protocols for its analysis, and a logical workflow for its characterization. While specific, publicly available experimental spectra for this compound are limited, this guide consolidates typical spectroscopic values and methodologies based on its chemical structure and the analysis of related compounds.

Chemical and Physical Properties

This compound has the chemical formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol .[1] It is identified by the CAS Number 105764-07-6.[1] This compound contains key functional groups that are readily identifiable by spectroscopic methods: an aromatic ring, a sulfonamide group, a methoxy group, and an aldehyde group.

| Property | Value | Source |

| CAS Number | 105764-07-6 | [1] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Synonyms | Tamsulosin EP Impurity E | [2][3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in peer-reviewed literature. However, based on the known chemical shifts and absorption frequencies of its constituent functional groups, the following tables summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm. Actual values may vary depending on the solvent and experimental conditions.

Table 2.1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet | Highly deshielded proton. |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets | Three protons on the benzene ring, with specific splitting patterns depending on their positions relative to the electron-withdrawing and -donating groups. |

| Sulfonamide (-SO₂NH₂) | 7.0 - 7.5 | Broad Singlet | Chemical shift can be variable and may exchange with D₂O. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | Typical range for a methoxy group attached to an aromatic ring. |

Table 2.2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | Characteristic for aromatic aldehydes. |

| Aromatic (C-S) | 135 - 145 | Carbon attached to the sulfonamide group. |

| Aromatic (C-O) | 155 - 165 | Carbon attached to the methoxy group. |

| Aromatic (C-H & C-C) | 110 - 135 | Other aromatic carbons. |

| Methoxy (-OCH₃) | 55 - 60 | Typical for an aryl methoxy carbon. |

Infrared (IR) Spectroscopy

Table 2.3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Sulfonamide) | 3400 - 3200 | Medium | Two bands possible for the -NH₂ group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | |

| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium to Weak | Two characteristic bands, often weak. |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency.[4] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |

| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong | Asymmetric and symmetric stretching, respectively. |

| C-O Stretch (Methoxy) | 1275 - 1200 and 1075 - 1020 | Strong | Asymmetric and symmetric stretching, respectively. |

Mass Spectrometry (MS)

Table 2.4: Predicted Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 216.03 | Protonated molecule. |

| [M+Na]⁺ | 238.01 | Sodium adduct. |

| [M-H]⁻ | 214.02 | Deprotonated molecule. |

| [M-SO₂]⁺ | 152.04 | Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonamides.[5] |

| [C₇H₇O₂]⁺ | 123.04 | Possible fragment from cleavage of the C-S bond. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the sample is in firm contact with the crystal using the pressure arm.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

-

Scan Range: m/z 50 - 500.

-

Fragmentation Analysis (MS/MS): Perform collision-induced dissociation (CID) on the parent ion of interest (e.g., m/z 216 for [M+H]⁺) to obtain fragmentation data for structural elucidation.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown pharmaceutical impurity like this compound.

Caption: Figure 1: Analytical Workflow for Impurity Characterization.

References

- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. Tamsulosin EP Impurity E | 105764-07-6 | SynZeal [synzeal.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-Formyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Formyl-2-methoxybenzenesulfonamide. The document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

This compound is a chemical compound with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol .[1][2] It is recognized as an impurity of Tamsulosin, an α1-adrenoceptor antagonist.[1][2][3] Understanding the solubility of this compound is crucial for its analysis, purification, and formulation in pharmaceutical contexts.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Solubility | Temperature | Citation |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [1][2] |

| Methanol | Slightly Soluble (enhanced with heating) | Heated | [1][2] |

Note: "Slightly soluble" is a qualitative term and does not provide specific concentration values. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the qualitative and semi-quantitative solubility of an organic compound such as this compound. This protocol is based on standard laboratory practices for solubility testing.[4][5][6]

3.1. Objective

To determine the solubility of this compound in a range of common laboratory solvents.

3.2. Materials

-

This compound

-

Selection of solvents:

-

Water (deionized)

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

n-Hexane

-

Dimethyl Sulfoxide (DMSO)

-

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Spatula

-

Pipettes

3.3. Procedure

3.3.1. Qualitative Solubility Determination

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the first selected solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration. If any solid remains, the compound is "partially soluble" or "insoluble."

-

Heating (Optional): If the compound is not soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note any changes.

-

Repeat: Repeat steps 1-5 for each solvent to be tested.

3.3.2. Semi-Quantitative Solubility Determination (Equilibrium Solubility Method)

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of a specific solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted supernatant under reduced pressure or a stream of nitrogen.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of mg/mL or g/100mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the qualitative solubility testing of a compound.

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

References

Commercial Suppliers and Technical Guide for 5-Formyl-2-methoxybenzenesulfonamide Reference Standard

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of the 5-Formyl-2-methoxybenzenesulfonamide reference standard. This compound is a known impurity of Tamsulosin, an active pharmaceutical ingredient (API), and is often referred to as Tamsulosin EP Impurity E. As a critical reference standard, its availability and well-characterized profile are essential for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry.

Commercial Availability

Several reputable suppliers offer this compound as a reference standard. These suppliers typically provide the compound with a Certificate of Analysis (CoA) detailing its identity, purity, and other relevant chemical properties.

Table 1: Commercial Suppliers of this compound Reference Standard

| Supplier | Product Name | CAS Number | Additional Information |

| LGC Standards | 5-Formyl-2-methoxy-benzenesulfonamide | 105764-07-6 | Also listed as Tamsulosin EP Impurity E. |

| Sigma-Aldrich (Merck) | This compound | 105764-07-6 | Offered under the TraceCERT® line of certified reference materials.[1] |

| Clinivex | 5-Formyl-2-methoxy-benzenesulfonamide | 105764-07-6 | High-quality reference standard supplier.[2] |

| Veeprho | Tamsulosin EP Impurity E | 105764-07-6 | Provided with CoA and characterization data. |

| SynZeal | Tamsulosin EP Impurity E | 105764-07-6 | Supplied with detailed characterization data. |

| Clearsynth | Tamsulosin EP Impurity E | 105764-07-6 | Purity specified by HPLC. |

| BLD Pharm | This compound | 105764-07-6 | Available for research use.[3] |

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and use in analytical methods.

Table 2: Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tamsulosin EP Impurity E |

| CAS Number | 105764-07-6 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Typically stored at 2-8°C or -20°C, protected from light and moisture. |

Analytical Characterization and Experimental Protocols

A comprehensive analysis of a reference standard is crucial to ensure its identity, purity, and overall quality. Below are typical analytical tests performed, along with a representative experimental protocol for purity determination by High-Performance Liquid Chromatography (HPLC).

Table 3: Representative Certificate of Analysis

| Test | Method | Specification | Representative Result |

| Identification | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Conforms |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.6% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Assay (as is) | qNMR or Mass Balance | Report Value | 99.5% |

Detailed Experimental Protocol: Purity Determination by HPLC

This section provides a typical HPLC method for the purity determination of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

Diagrams and Workflows

Visual representations of key processes and relationships are provided below to enhance understanding.

Procurement and Verification Workflow for a Reference Standard

The following diagram illustrates the typical workflow for procuring and verifying a chemical reference standard for use in a research or quality control laboratory.

Conceptual Signaling Pathway Involvement

As an impurity of Tamsulosin, this compound is relevant to the pharmacological context of alpha-1 adrenergic receptor antagonism. The diagram below provides a simplified, conceptual representation of the signaling pathway affected by Tamsulosin.

This technical guide provides essential information for researchers, scientists, and drug development professionals working with this compound. The data presented, including the list of commercial suppliers, physicochemical properties, and a representative analytical protocol, should facilitate the procurement and proper use of this important reference standard.

References

The Role of 5-Formyl-2-methoxybenzenesulfonamide in Pharmaceutical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzenesulfonamide is a key compound in the quality control of Tamsulosin, a widely used pharmaceutical for the treatment of benign prostatic hypertrophy.[1][2] In the context of pharmaceutical analysis, it is primarily known as Tamsulosin EP Impurity E, a process-related impurity that must be monitored to ensure the safety and efficacy of the final drug product.[3] This technical guide provides an in-depth overview of the role of this compound in pharmaceutical analysis, including its chemical properties, analytical methodologies for its quantification, and its significance in the quality control of Tamsulosin.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | Tamsulosin EP Impurity E | [3] |

| CAS Number | 105764-07-6 | [1] |

| Molecular Formula | C8H9NO4S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Appearance | Solid | |

| Storage | -20°C | [4] |

Role in Pharmaceutical Analysis

The primary role of this compound in pharmaceutical analysis is as a certified reference material (CRM) for the identification and quantification of impurities in Tamsulosin hydrochloride bulk drug and finished products.[4] Its presence and concentration are critical quality attributes that are closely monitored during drug manufacturing and stability studies. Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) and drug products are identified and controlled within acceptable limits. Therefore, having a well-characterized reference standard of this compound is essential for:

-

Method Development and Validation: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify this impurity.[3]

-

Quality Control: Routine testing of Tamsulosin batches to ensure that the level of Impurity E does not exceed the specified limits.[3]

-

Stability Studies: Assessing the stability of Tamsulosin under various environmental conditions by monitoring the formation of degradation products, including this compound.

Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for the determination of this compound in Tamsulosin. The following table summarizes typical quantitative data for the analysis of Tamsulosin and its related impurities.

| Parameter | Typical Value/Range |

| Linearity Range | 0.2 - 1.9 µg/mL |

| Limit of Detection (LOD) | ~0.1% of Tamsulosin concentration |

| Limit of Quantification (LOQ) | ~0.2% of Tamsulosin concentration |

| Recovery | 92.14% - 104.44% |

| Precision (RSD) | < 2% |

Experimental Protocol: RP-HPLC Method for Tamsulosin and its Impurities

This protocol describes a general procedure for the separation and quantification of Tamsulosin and its related substances, including this compound (Impurity E).

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Tamsulosin Hydrochloride Reference Standard

-

This compound (Tamsulosin Impurity E) Reference Standard

3. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 15 mM Ammonium acetate solution |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

4. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve Tamsulosin Hydrochloride and this compound reference standards in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Tamsulosin drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.

5. Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard solution to determine the retention times and response factors of Tamsulosin and this compound.

-

Inject the sample solution.

-

Identify and quantify this compound in the sample by comparing its peak area and retention time to that of the standard.

Analytical Workflow for Impurity Profiling

Caption: Analytical workflow for the determination of this compound.

Conclusion

This compound is a critical component in the analytical quality control of Tamsulosin. Its role as a certified reference material for Tamsulosin Impurity E is indispensable for ensuring the purity, safety, and efficacy of the final drug product. The use of validated stability-indicating HPLC methods allows for the accurate and precise quantification of this impurity, ensuring that it remains within the stringent limits set by regulatory authorities. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Tamsulosin.

References

The Emergence of a Tamsulosin Impurity: A Technical Guide to 5-Formyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzenesulfonamide, a molecule of significant interest within the pharmaceutical industry, is primarily known not for a designed therapeutic purpose, but for its presence as a process-related impurity in the synthesis of Tamsulosin.[1][2][3][4] Tamsulosin is a widely prescribed α1-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia.[1][2][3] The discovery and history of this compound are thus intrinsically linked to the manufacturing and quality control of this blockbuster drug, where it is designated as "Tamsulosin EP Impurity E".[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering valuable insights for researchers and professionals in drug development and quality assurance.

Discovery and History

The history of this compound is a direct consequence of the extensive chemical synthesis and analysis of Tamsulosin. It was likely first identified during the process development and impurity profiling of Tamsulosin. Regulatory requirements for pharmaceuticals mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product. As such, the "discovery" of this compound was not a targeted effort but rather a necessity of pharmaceutical quality control.

Its emergence is tied to the multi-step synthesis of the key Tamsulosin intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. While specific details of the exact reaction step leading to its formation as a side-product are not extensively published in peer-reviewed literature, it is plausible that it arises from over-oxidation or side reactions of the methoxy- and other substituted benzene intermediates used in the Tamsulosin synthesis. The consistent reporting of this compound as a Tamsulosin impurity across various pharmaceutical and chemical supplier literature underscores its relevance in the manufacturing process of this globally used medication.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 105764-07-6 |

| Molecular Formula | C8H9NO4S |

| Molecular Weight | 215.23 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Synthesis and Formation

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found, a plausible synthetic route can be inferred from standard organic chemistry reactions and the synthesis of related compounds. The formation as an impurity in Tamsulosin synthesis likely occurs from a key intermediate.

Plausible Synthetic Pathway

A likely laboratory synthesis would involve the formylation of 2-methoxybenzenesulfonamide. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction. The diagram below illustrates a potential synthetic workflow.

Formation as a Tamsulosin Impurity

The synthesis of Tamsulosin is a complex process involving multiple steps. A key intermediate is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The formation of this compound as an impurity likely occurs during the synthesis of this or a related precursor, potentially through an oxidative side reaction. The following diagram outlines a simplified Tamsulosin synthesis pathway to provide context for where such an impurity could arise.

Experimental Protocols

Detailed experimental protocols for the synthesis of Tamsulosin and its intermediates are often proprietary. However, based on patent literature, a general procedure for a related transformation, the formylation of a methoxy-substituted benzene ring, is described. It is important to note that this is for a related compound and would need to be adapted and optimized for the synthesis of this compound.

Example Protocol: Formylation of Methyl 2-methoxybenzoate (for a related compound)

A patent for the preparation of methyl 5-formyl-2-methoxybenzoate describes a method that could be conceptually similar to a potential synthesis of this compound.[5]

-

Reaction Setup: Methyl 2-methoxybenzoate and methanesulfonic acid are cooled to 0-10 °C in a reaction vessel.[5]

-

Addition of Reagent: Urotropine is added to the cooled mixture.[5]

-

Reaction Conditions: The mixture is heated to 80-90 °C and allowed to react for approximately 16 hours.[5]

-

Workup: After cooling, water is added, and the pH is adjusted to 6-7 with a sodium hydroxide solution.[5]

-

Isolation: The product is isolated by filtration, washed with water, and dried.[5]

This procedure highlights a method for introducing a formyl group to a methoxy-activated benzene ring, which is the key transformation required for the synthesis of this compound from 2-methoxybenzenesulfonamide.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature that describes any specific biological activity or involvement in signaling pathways for this compound. Its significance is primarily as a chemical entity for quality control in the pharmaceutical manufacturing of Tamsulosin. As an impurity, the goal is to minimize its presence rather than to explore its therapeutic potential.

Conclusion

The story of this compound is a compelling example of how the stringent requirements of modern pharmaceutical development can lead to the "discovery" and characterization of novel chemical compounds. While not a therapeutic agent itself, its role as a critical process impurity in the synthesis of Tamsulosin makes it a compound of considerable importance to medicinal chemists, process development scientists, and regulatory affairs professionals. Further research into the precise mechanisms of its formation could lead to improved synthetic routes for Tamsulosin with even higher purity profiles.

References

- 1. Tamsulosin Impurities | SynZeal [synzeal.com]

- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]

- 3. theclinivex.com [theclinivex.com]

- 4. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]

- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Biological Activity of 5-Formyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no publicly available scientific literature detailing the biological activity, mechanism of action, or quantitative pharmacological data for 5-Formyl-2-methoxybenzenesulfonamide. This compound is primarily known as "Tamsulosin EP Impurity E," an impurity of the drug Tamsulosin.[1][2][3] This guide, therefore, provides a theoretical framework for investigating its potential biological activity based on its structural relationship to Tamsulosin, a well-characterized α1-adrenoceptor antagonist. The experimental protocols and data presented are illustrative and intended to guide future research.

Introduction: The Knowledge Gap

This compound is a sulfonamide derivative that is structurally related to the α1-adrenoceptor antagonist, Tamsulosin. While the parent compound, Tamsulosin, is extensively studied and used clinically for the treatment of benign prostatic hyperplasia (BPH), there is a significant lack of data on the biological effects of this particular impurity.[1][2][3] Understanding the pharmacological profile of this compound is crucial for a comprehensive safety and efficacy assessment of Tamsulosin formulations. This document outlines a proposed investigational strategy to elucidate the potential biological activity of this compound.

Structural Relationship to Tamsulosin and Potential for α1-Adrenoceptor Activity

Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder neck.[1][2][3] By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, improving urinary flow in patients with BPH.[1][2][3]

This compound shares the core 2-methoxybenzenesulfonamide moiety with Tamsulosin. However, it lacks the extended side chain that is crucial for the high-affinity binding of Tamsulosin to the α1-adrenoceptor. The presence of a formyl group in place of this side chain significantly alters the molecule's steric and electronic properties. It is plausible that this compound may retain some affinity for α1-adrenoceptors, albeit likely much lower than that of Tamsulosin. Alternatively, the formyl group could confer novel biological activities unrelated to adrenergic receptors.

Investigational Workflow

A systematic investigation is required to determine the biological activity of this compound. The following workflow is proposed:

Potential Mechanism of Action: α1-Adrenoceptor Antagonism

Based on its structural similarity to Tamsulosin, the primary hypothesis is that this compound may act as an antagonist at α1-adrenoceptors. The canonical signaling pathway for α1-adrenoceptors involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Illustrative Quantitative Data

The following table presents hypothetical data that could be generated from the proposed experimental workflow. This data is for illustrative purposes only and does not represent actual experimental results.

| Assay Type | Target | Parameter | Illustrative Value |

| Radioligand Binding | α1A-Adrenoceptor | Ki (nM) | > 10,000 |

| Radioligand Binding | α1B-Adrenoceptor | Ki (nM) | > 10,000 |

| Radioligand Binding | α1D-Adrenoceptor | Ki (nM) | > 10,000 |

| Functional Assay (Calcium) | α1A-Adrenoceptor | IC50 (nM) | Not Determined |

| Broad Panel Screen | Target X | % Inhibition @ 10 µM | 65% |

Detailed Experimental Protocols

The following are standard protocols that would be employed to characterize the potential α1-adrenoceptor activity of this compound.

Radioligand Binding Assay for α1-Adrenoceptors

Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

Cell membranes expressing recombinant human α1A, α1B, or α1D adrenoceptors.

-

Radioligand: [3H]-Prazosin.

-

Non-specific competitor: Phentolamine.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compound: this compound dissolved in DMSO.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or phentolamine (for non-specific binding).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Calculate the Ki using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (IC50) of this compound at human α1-adrenoceptors.

Materials:

-

CHO or HEK293 cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Phenylephrine.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound: this compound dissolved in DMSO.

-

Fluorescent plate reader with an injection system.

Procedure:

-